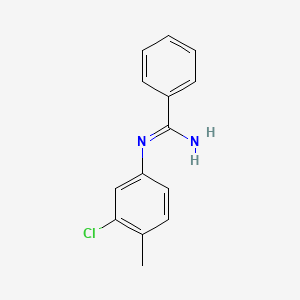

N-(3-Chloro-p-tolyl)benzamidine

Description

Structure

3D Structure

Properties

CAS No. |

23557-79-1 |

|---|---|

Molecular Formula |

C14H13ClN2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

N'-(3-chloro-4-methylphenyl)benzenecarboximidamide |

InChI |

InChI=1S/C14H13ClN2/c1-10-7-8-12(9-13(10)15)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |

InChI Key |

RRAAXVNDOQYYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Chloro P Tolyl Benzamidine

Direct Amidation and Coupling Reactions for N-(3-Chloro-p-tolyl)benzamidine Synthesis

The primary route for synthesizing this compound involves the direct reaction between an amine and a nitrile precursor. This pathway is a cornerstone of amidine synthesis, offering a straightforward method for creating the characteristic C=N double bond linked to a secondary amine.

Reactant Optimization: 3-Chloro-p-toluidine and Benzamidine (B55565) Precursors

The synthesis of this compound fundamentally relies on the reaction between 3-Chloro-p-toluidine and a suitable benzamidine precursor, most commonly benzonitrile (B105546). The efficiency of this reaction is highly dependent on the purity and reactivity of these starting materials.

Benzonitrile: As the most common benzamidine precursor, benzonitrile provides the benzoyl moiety of the final product. The reaction involves the nucleophilic attack of the amine onto the carbon of the nitrile group.

Alternative methods might involve starting with benzamidine itself (or its hydrochloride salt) and coupling it with an appropriate aryl halide, though the direct addition of amines to nitriles is often more direct.

Catalysis and Reaction Conditions in Amidination Pathways

The direct reaction of an amine with a nitrile typically requires activation of the nitrile group to enhance its electrophilicity. This is often achieved through the use of catalysts and specific reaction conditions.

Lewis Acid Catalysis: A prevalent method for this transformation is the use of a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by the amine. Research into the synthesis of related N-arylbenzamidines has shown that pre-forming the nitrile-Lewis acid complex before adding the aniline (B41778) can lead to milder reaction conditions and improved yields. The reaction is typically conducted at elevated temperatures, often around 200°C, to drive the reaction to completion.

Base-Mediated Synthesis: An alternative approach involves the deprotonation of the amine using a strong base like n-butyllithium (n-BuLi) to form a more potent nucleophile. This activated amine can then react with benzonitrile to form the desired amidine. This method can be effective even with less reactive aryl amines.

Transition Metal Catalysis: Modern synthetic methods also include transition metal-catalyzed reactions. Copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles under an oxygen atmosphere. Palladium-catalyzed systems are also employed for the N-monoarylation of amidines, providing another route to N-aryl benzamidines by coupling an existing amidine with an aryl halide.

Interactive Table: Comparison of Catalytic Systems for N-Aryl Benzamidine Synthesis

| Catalytic System | Typical Reactants | Key Conditions | Advantages |

| Lewis Acid (AlCl₃) | Substituted Aniline + Benzonitrile | High temperature (~130-200°C) | Well-established, cost-effective. |

| Strong Base (n-BuLi) | Substituted Aniline + Benzonitrile | Room temperature | Works with less reactive amines. |

| Copper (CuCl) | Substituted Aniline + Benzonitrile | 100°C, O₂ atmosphere, Cs₂CO₃ base | Sustainable, uses green oxidant. |

| Palladium | Amidine + Aryl Halide | 85-100°C, phosphine (B1218219) ligands | High selectivity for monoarylation, broad substrate scope. |

Solvent Effects and Purity Control in Synthetic Processes

The choice of solvent can significantly influence the yield and purity of the final product. In Lewis acid-catalyzed reactions, the synthesis is often performed without a solvent or in a high-boiling solvent. For copper-catalyzed systems, polar solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be effective. Studies on related amidines have noted that solvent properties, such as the ability to form hydrogen bonds, can affect rotational barriers within the molecule, indicating the solvent's role in the product's conformational stability.

Purification is a critical final step. Common methods for isolating this compound include:

Acid-Base Extraction: The crude product is often treated with hydrochloric acid and water. The resulting amidine salt is soluble and can be separated from non-basic impurities. The free base is then precipitated by adding a strong base like sodium hydroxide.

Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent, such as benzene (B151609) or ethanol, to obtain a product with high purity.

Chromatography: For more challenging separations, column chromatography is a viable option to isolate the desired compound.

Synthesis of this compound Derivatives and Analogues

The versatile synthetic routes to N-aryl benzamidines allow for the creation of a wide array of derivatives and analogues by modifying the substituents on either of the aromatic rings.

Modification of the Benzene Ring Substituents

By starting with substituted benzonitriles instead of benzonitrile, a variety of analogues with different functional groups on the benzene ring can be synthesized. This allows for the systematic study of how different substituents influence the properties of the final compound. For instance, reacting 3-Chloro-p-toluidine with various substituted benzonitriles can yield

Diversification of the Amidine Core Structure

The structural diversity of the this compound core can be readily achieved by modifying the starting materials used in its synthesis. The two primary aromatic rings of the molecule offer sites for the introduction of a wide array of functional groups, thereby tuning its electronic and steric properties.

One of the common methods for the synthesis of N-arylbenzamidines is the reaction of a substituted benzonitrile with an aniline derivative in the presence of a Lewis acid, such as aluminum chloride. By employing a variety of substituted benzonitriles, the benzoyl moiety of the amidine can be altered. Similarly, using different anilines allows for the modification of the N-aryl portion.

For instance, to synthesize analogs of this compound, one could start with 3-chloro-4-methylaniline and react it with a range of benzonitriles bearing different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring. Conversely, benzonitrile could be reacted with various substituted anilines to introduce diversity on the N-aryl ring.

A new synthetic protocol for the preparation of N-arylamides has been developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. The required amidine substrates were prepared from amines and nitriles by applying the Pinner reaction approach. mdpi.com

Table 1: Examples of Diversification of the N-Arylbenzamidine Core

| Benzonitrile Derivative | Aniline Derivative | Resulting Amidine Core Structure |

|---|---|---|

| Benzonitrile | 3-Chloro-4-methylaniline | This compound |

| 4-Methoxybenzonitrile | 3-Chloro-4-methylaniline | N-(3-Chloro-p-tolyl)-4-methoxybenzamidine |

| 4-Nitrobenzonitrile | 3-Chloro-4-methylaniline | N-(3-Chloro-p-tolyl)-4-nitrobenzamidine |

| Benzonitrile | 4-Fluoroaniline | N-(4-Fluorophenyl)benzamidine |

Functionalization and Derivatization Reactions Involving this compound

The this compound molecule possesses several reactive sites that can be targeted for functionalization and derivatization. These reactions further expand the chemical space accessible from this scaffold.

Reactions at the Amidine Nitrogen Atoms

The nitrogen atoms of the amidine functional group are nucleophilic and can participate in various reactions, including alkylation and acylation.

N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. youtube.comacsgcipr.org This reaction typically occurs in the presence of a base to deprotonate the amidine nitrogen, enhancing its nucleophilicity. The position of alkylation (on the substituted or unsubstituted nitrogen) can be influenced by steric and electronic factors. Cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has also been reported as an efficient method. nih.gov

N-Acylation: Acylation of the amidine nitrogens can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acylamidines. These derivatives are valuable intermediates in organic synthesis. youtube.com

Table 2: Examples of Reactions at the Amidine Nitrogen Atoms

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| Methyl iodide | Alkylation | N-Methyl-N'-(3-chloro-p-tolyl)benzamidine |

| Benzyl bromide | Alkylation | N-Benzyl-N'-(3-chloro-p-tolyl)benzamidine |

| Acetyl chloride | Acylation | N-Acetyl-N'-(3-chloro-p-tolyl)benzamidine |

Electrophilic and Nucleophilic Aromatic Substitutions

The two aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. The directing effect of the amidine group and the existing substituents on the rings will determine the position of the incoming electrophile. The amidine group is generally considered to be an activating group and an ortho-, para-director for electrophilic attack on the N-aryl ring due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. On the other hand, the C-phenyl ring is deactivated towards electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation youtube.com and alkylation.

Nucleophilic aromatic substitution is also a possibility, particularly on the chloro-substituted tolyl ring. The presence of the electron-withdrawing chloro group can facilitate the attack of nucleophiles, leading to the displacement of the chlorine atom.

Cyclization Reactions for Novel Heterocyclic Architectures

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The amidine functionality can act as a dinucleophile or a C-N-C synthon in cyclization reactions.

Synthesis of 1,2,4-Triazoles: N-arylbenzamidines can react with various reagents to form 1,2,4-triazole derivatives. For example, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed from nitriles and hydroxylamine. nih.gov Another approach involves the reaction of N-arylbenzamidines with hydrazonoyl chlorides. usm.edu

Synthesis of Quinazolines: Quinazolines and their derivatives are an important class of heterocyclic compounds with diverse biological activities. N-arylbenzamidines can be used as key intermediates in the synthesis of quinazolines. For instance, transition-metal-catalyzed methods have been developed for the synthesis of quinazolines from various starting materials, including those that can be derived from N-arylbenzamidines. nih.gov

Table 3: Examples of Cyclization Reactions for Novel Heterocyclic Architectures

| Reagent/Catalyst | Heterocyclic Product |

|---|---|

| Hydrazonoyl chloride | 1,3,5-Trisubstituted-1,2,4-triazole |

| Nitriles and Hydroxylamine (Cu-catalyzed) | Disubstituted-1,2,4-triazole |

| ortho-Haloaromatic aldehydes/ketones (Pd-catalyzed) | Substituted Quinazoline |

Advanced Spectroscopic and Structural Elucidation of N 3 Chloro P Tolyl Benzamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches of available scientific literature and spectral databases did not yield specific experimental Nuclear Magnetic Resonance (NMR) data for the compound N-(3-Chloro-p-tolyl)benzamidine. While spectroscopic information for structurally related compounds, such as other substituted benzamidines and chloro-tolyl derivatives, is available, the explicit data for this compound is not present in the reviewed sources.

Proton NMR (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift data, including coupling constants and integration values for the protons in this compound, are not available in the public domain. The analysis of proton environments, which would typically involve the identification of signals for the aromatic protons on both the benzamidine (B55565) and the 3-chloro-p-tolyl rings, as well as the amine (NH) and methyl (CH₃) protons, cannot be performed without experimental data.

Carbon-13 NMR (¹³C NMR) Characterization

Detailed ¹³C NMR spectral data for this compound, which would allow for the characterization of each unique carbon atom in the molecule, is not documented in the available literature. Such a characterization would involve assigning chemical shifts to the imino carbon (C=N), the carbons of the two aromatic rings, and the methyl carbon.

Two-Dimensional NMR Techniques for Connectivity Assignments

Information regarding the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of this compound is not available. These techniques are instrumental in confirming the connectivity between protons and carbons within a molecule, but their application to this specific compound has not been reported.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

A documented Fourier Transform Infrared (FT-IR) spectrum for this compound could not be located in the searched scientific databases. An FT-IR analysis would typically identify the characteristic vibrational frequencies for the key functional groups present in the molecule, such as the C=N (imidoyl) stretch, N-H stretching and bending vibrations, C-Cl stretch, and the various C-H and C=C vibrations of the aromatic rings. Without the experimental spectrum, a detailed analysis of these vibrational modes is not possible.

Raman Spectroscopy Applications

There are no available reports on the application of Raman spectroscopy for the characterization of this compound. Raman spectroscopy would serve as a complementary technique to FT-IR, providing valuable information on the molecular vibrations and aiding in the complete structural elucidation of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS provides the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, HRMS would be employed to verify its molecular formula, C₁₄H₁₃ClN₂. The technique would involve ionizing the sample, often using electrospray ionization (ESI), and measuring the precise m/z of the resulting molecular ion. The experimentally observed mass would then be compared to the theoretically calculated mass for the proposed formula. A minimal mass error, typically in the parts per million (ppm) range, provides strong evidence for the correct structure.

While direct experimental HRMS data for this compound is scarce, we can infer the expected results from published data for similar structures. For instance, a related benzamidine derivative, N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide, has a predicted [M+H]⁺ of 246.07926. uni.lu This allows for an illustrative representation of the expected HRMS data for our target compound.

Table 1: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) (Hypothetical) |

| [M+H]⁺ | 245.0840 | 245.0843 | 1.2 |

| [M+Na]⁺ | 267.0660 | 267.0665 | 1.9 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound would be required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data processing leads to the generation of an electron density map, from which the atomic positions can be determined.

In the absence of specific XRD data for this compound, we can examine the crystallographic data of a structurally similar compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, to illustrate the type of information that would be obtained. researchgate.net This related molecule, while a urea (B33335) and not a benzamidine, shares the chloro-substituted phenyl and tolyl moieties, providing a reasonable model for the expected crystal parameters.

Table 2: Illustrative X-ray Diffraction Crystallography Data for this compound (based on a related structure)

| Crystal Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such techniques that provide valuable information about the thermal stability and decomposition behavior of a compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is particularly useful for determining the thermal stability of a compound, identifying the temperature ranges at which decomposition occurs, and quantifying the amount of residual mass at the end of the analysis. The resulting TGA thermogram plots the percentage of weight loss against temperature.

For this compound, a TGA analysis would reveal the onset temperature of its decomposition. A sharp weight loss in the thermogram would indicate the breakdown of the molecule into volatile fragments. The absence of significant weight loss at lower temperatures would suggest good thermal stability.

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) (Hypothetical) | Decomposition Step |

| 25 - 250 | < 1% | No significant decomposition |

| 250 - 400 | ~ 95% | Major decomposition |

| > 400 | ~ 5% | Residual mass |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are both subjected to the same heating program. DTA detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. The DTA curve plots this temperature difference (ΔT) against temperature.

A DTA analysis of this compound would show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would likely be observed, corresponding to the decomposition of the compound. The combination of TGA and DTA data provides a comprehensive thermal profile of the molecule.

Table 4: Illustrative Differential Thermal Analysis (DTA) Data for this compound

| Temperature (°C) (Hypothetical) | Thermal Event | Type of Peak |

| ~150 - 160 | Melting | Endothermic |

| ~280 - 350 | Decomposition | Exothermic |

Theoretical and Computational Investigations of N 3 Chloro P Tolyl Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. For N-(3-Chloro-p-tolyl)benzamidine, DFT calculations would be employed to determine its most stable geometric arrangement, known as the ground state geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found.

The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. researchgate.net These computational parameters define the level of theory used to approximate the electron density and molecular orbitals. The resulting optimized geometry would provide precise data on the spatial arrangement of all atoms in the molecule.

Conformational Analysis and Isomerism (Z/E Configurations)

The amidine functional group in this compound can exist as different stereoisomers, specifically Z (zusammen) and E (entgegen) configurations, due to the restricted rotation around the C=N double bond. Quantum chemical calculations are essential for determining the relative stability of these isomers.

By calculating the total electronic energy of both the Z and E forms, researchers can predict which isomer is more likely to be observed experimentally. The energy difference between the conformers provides insight into the rotational barrier around the C=N bond.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the energy of the HOMO would indicate its ability to donate electrons, while the energy of the LUMO would reflect its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller energy gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. Quantum chemical calculations can quantify this charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated and visualized. The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. Studies on substituted benzamidines have shown the utility of MEP in understanding their interactions with biological targets like enzymes. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly in a biological environment like a solution.

Conformational Dynamics in Solution

To understand how this compound behaves in a realistic environment, MD simulations would be performed. This involves placing the molecule in a simulated box of solvent molecules (e.g., water) and applying the principles of classical mechanics to track the movements of all atoms over a period of time.

These simulations would reveal the conformational flexibility of the molecule, showing how its shape changes and adapts in solution. It would also provide information about the interactions between the solute (this compound) and the solvent molecules, such as the formation of hydrogen bonds. This dynamic picture is crucial for understanding how the molecule might interact with biological receptors.

Intermolecular Interactions and Aggregation Tendencies

A comprehensive analysis of the intermolecular interactions and aggregation tendencies of this compound through computational methods has not been reported. Such studies would typically involve quantum chemical calculations and molecular dynamics simulations to elucidate the nature and strength of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which govern the supramolecular assembly and bulk properties of the compound. The absence of these studies precludes a detailed, data-driven discussion on how individual molecules of this compound interact with each other to form larger aggregates.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, Raman)

There are currently no published in silico predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic parameters for this compound. Computational spectroscopy, which employs methods like Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectra of novel compounds. This type of analysis would provide valuable insights into the compound's molecular structure, vibrational modes, and electronic environment. However, without specific computational studies, a table of predicted spectroscopic data cannot be generated.

Computational Approaches to Reaction Mechanism Elucidation

Detailed computational studies elucidating the reaction mechanisms involving this compound are not present in the current body of scientific literature. Such research would involve mapping the potential energy surfaces of reactions for its synthesis or transformation, identifying transition states, and calculating activation energies. This information is crucial for understanding the reactivity of the compound and for optimizing synthetic routes. The lack of these computational investigations means that a detailed, evidence-based discussion of its reaction mechanisms is not possible at this time.

Information regarding the coordination chemistry of this compound is not available in publicly accessible scientific literature.

Extensive searches for the coordination chemistry of the specific compound, this compound, have yielded no direct research findings, experimental data, or scholarly articles. The required information to fulfill the detailed outline, including its behavior as a ligand, coordination modes, and the synthesis and characterization of its metal complexes, is not present in the public domain.

While general information on the coordination chemistry of benzamidine (B55565) derivatives and related compounds exists, applying this information to the specific molecule would be scientifically inaccurate and speculative. Research on similar but distinct molecules such as 3-Chloro-N-(p-tolyl)benzamide, which is an amide rather than a benzamidine, and various other triazine or benzimidazole (B57391) derivatives, cannot be reliably extrapolated to this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article based on the provided outline for this compound. The absence of specific data for this compound in the scientific literature prevents a factual response to the user's request.

Coordination Chemistry of N 3 Chloro P Tolyl Benzamidine

Ligand Design Principles for Enhanced Coordination Properties

Without any foundational data on its coordination behavior, a discussion on principles to enhance the coordination properties of N-(3-Chloro-p-tolyl)benzamidine would be purely speculative and cannot be grounded in empirical evidence.

It is possible that research on this specific compound exists in proprietary databases, has not yet been published, or is part of ongoing, unpublicized studies. However, based on the currently available and accessible scientific record, a comprehensive and factual article on the coordination chemistry of this compound cannot be constructed.

Mechanistic Biological Studies of N 3 Chloro P Tolyl Benzamidine Excluding Clinical Applications

Serine Protease Inhibition Mechanisms

General studies on benzamidine (B55565) and its analogs have established their role as competitive inhibitors of serine proteases. The basic benzamidine moiety is known to interact with the S1 pocket of these enzymes, which typically accommodates basic amino acid residues like arginine and lysine. However, specific data on how the '3-Chloro-p-tolyl' substitution on the benzamidine core of N-(3-Chloro-p-tolyl)benzamidine influences its inhibitory activity against specific serine proteases is not documented.

Inhibition of Trypsin, Thrombin, and Factor Xa

There are no specific studies detailing the inhibitory effects of this compound on trypsin, thrombin, and Factor Xa. Research on other benzamidine derivatives has shown that substitutions on the phenyl ring can significantly alter the potency and selectivity of inhibition for these enzymes. For instance, quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have indicated that the binding interactions are influenced by the hydrophobicity and electronic properties of the substituents. nih.gov However, without experimental data for this compound, any discussion of its specific inhibitory profile would be purely speculative.

Enzyme-Ligand Binding Interactions and Kinetics

Detailed kinetic data, such as the inhibition constant (Ki) and association/dissociation rates, for the binding of this compound to serine proteases are not available. Molecular modeling and X-ray crystallography studies have been instrumental in elucidating the binding modes of various benzamidine inhibitors, revealing key hydrogen bonding and hydrophobic interactions within the active sites of enzymes like trypsin and thrombin. nih.govnih.gov The chlorine atom and the p-tolyl group of this compound would be expected to engage in specific interactions that dictate its binding affinity and kinetics, but these have not been experimentally determined.

Structure-Based Drug Design Principles for Serine Protease Modulators

The principles of structure-based drug design are widely applied to develop potent and selective serine protease inhibitors based on the benzamidine scaffold. This approach relies on the three-dimensional structure of the target enzyme to design molecules that fit optimally into the active site. While general principles for designing benzamidine-based inhibitors are well-established, such as modifying substituents to enhance interactions with specific subsites of the enzyme, there are no published examples of the application of these principles specifically to this compound. nih.govnih.gov

Interaction with Other Biological Targets and Enzymes

Information regarding the interaction of this compound with other classes of enzymes is also absent from the scientific literature.

Tyrosine Kinase Inhibition Mechanisms

While some benzamide (B126) derivatives have been investigated as tyrosine kinase inhibitors, there is no evidence to suggest that this compound has been studied for this activity. The structural motifs typically required for tyrosine kinase inhibition are generally distinct from those that confer serine protease inhibitory activity.

Microtubule Dynamics Modulation

Currently, there are no available scientific studies or data that investigate or describe the effects of this compound on microtubule dynamics. Research into the interaction of this specific compound with tubulin polymerization or depolymerization is not present in the reviewed literature.

Other Enzyme Inhibition Profiles (e.g., Notum, Xanthine Oxidase)

There is no specific information available regarding the inhibitory activity of this compound against the enzymes Notum or Xanthine Oxidase. While research exists on various inhibitors for these enzymes, this compound is not mentioned among them. nih.govnih.govnih.govnih.gov

Mechanistic Basis for Antimicrobial Activities

Specific studies detailing the mechanistic basis of antimicrobial actions for this compound are not found in the current body of scientific literature. While related benzamidine and guanidine (B92328) derivatives have been investigated for such properties, this particular compound has not been the subject of these studies. nih.govresearchgate.net

Antibacterial Action against Gram-Positive and Gram-Negative Strains

No research data specifically documents the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Studies on related chemical structures, such as certain N-phenylbenzamides or azetidinone derivatives, have shown antibacterial potential, but these findings are not directly applicable to this compound. researchgate.netnih.govmdpi.comnih.gov

Antifungal and Antiviral Activity Modalities

The scientific literature lacks any specific investigation into the antifungal or antiviral properties of this compound. While some benzamidine derivatives containing other functional moieties have been synthesized and tested for antifungal activity, and other distinct chemical classes are known for their antiviral effects, no such data exists for the title compound. mdpi.comnih.govnih.govnih.govresearchgate.net

Investigation of Receptor Binding and Selectivity Profiles

There are no published studies on the receptor binding affinities or selectivity profiles of this compound. Public chemical databases contain computed or predicted properties but lack experimental data on its interaction with any biological receptors. nih.govuni.lu

Molecular Pathways Affected by this compound and its Derivatives

Information regarding the specific molecular pathways affected by this compound is not available. Research has yet to explore the downstream cellular signaling or metabolic pathways that might be modulated by this compound or its direct derivatives.

Structure Activity Relationship Sar Studies of N 3 Chloro P Tolyl Benzamidine Analogues

Systematic Modification of Substituents on Phenyl Rings

For instance, in related benzamidine (B55565) series, the introduction of strong EWGs on the phenyl ring attached to the carbon of the amidine group has been shown to affect the charge distribution, which can be crucial for interactions with specific amino acid residues in a binding pocket. nih.gov

Table 1: Illustrative Impact of Electronic Effects on a Hypothetical Biological Activity

| Substituent on Benzoyl Ring | Electronic Nature | Hypothetical Relative Activity |

| 4-Methoxy | Electron-Donating | Moderate |

| 4-Methyl | Electron-Donating | Moderate-High |

| H (Unsubstituted) | Neutral | Baseline |

| 4-Fluoro | Weakly Electron-Withdrawing | High |

| 3-Nitro | Strongly Electron-Withdrawing | Low |

This table is for illustrative purposes to demonstrate the potential impact of electronic effects based on general principles of medicinal chemistry, as direct experimental data for N-(3-Chloro-p-tolyl)benzamidine analogues is not available in the provided search results.

The size and spatial arrangement of substituents can introduce steric hindrance, which may either be detrimental or beneficial to biological activity. Large, bulky groups can physically obstruct the optimal binding of the molecule to its target. However, in some cases, a certain degree of steric bulk is necessary to achieve a specific binding conformation or to enhance selectivity for a particular target over others.

For example, increasing the size of a substituent at the ortho position of either phenyl ring could force the rings to adopt a non-planar conformation relative to each other. This torsional change might be advantageous for fitting into a specific binding cleft. Conversely, if planarity is essential for activity, such a substitution would be detrimental. Studies on other bicyclic compounds have shown that even minor changes in steric bulk can lead to significant differences in activity. nih.gov

The presence of the chlorine atom in this compound already highlights the importance of halogenation. Halogens can influence a molecule's properties in several ways, including increasing its lipophilicity, which can enhance membrane permeability. researchgate.net Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein, which can contribute significantly to binding affinity. acs.org

The position of the halogen is also critical. For example, moving the chlorine atom from the meta position to the ortho or para position on the tolyl ring would likely alter the molecule's electronic and steric profile, leading to a change in its biological activity. The introduction of additional halogen atoms, such as fluorine, could further modulate the compound's properties, potentially improving metabolic stability or binding affinity. researchgate.net

Table 2: Potential Effects of Halogenation on Physicochemical and Biological Parameters

| Modification | Expected Change in Lipophilicity (LogP) | Potential Impact on Activity |

| Addition of a second Cl to the benzoyl ring | Increase | May increase or decrease depending on position |

| Replacement of Cl with F | Slight Decrease | May alter electronic profile and membrane permeability |

| Replacement of Cl with Br | Increase | Potential for stronger halogen bonding, increased affinity |

This table illustrates potential trends based on established principles of halogenation in medicinal chemistry. researchgate.netacs.org

Influence of Alkyl and Aryl Groups on Amidine Nitrogen Atoms

Modification of the amidine nitrogen atoms is another key strategy in the SAR of benzamidine derivatives. The unsubstituted amidine group (-C(=NH)NH2) has specific hydrogen bonding capabilities as both a donor and an acceptor. Substituting one or both of these nitrogen atoms with alkyl or aryl groups can have profound effects.

N-alkylation can increase lipophilicity and may reduce the compound's susceptibility to metabolism. However, it also removes a hydrogen bond donor, which could be critical for target interaction. The size and nature of the alkyl group are important; a small methyl group will have a different steric and electronic impact than a larger ethyl or a cyclic alkyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To more systematically understand the complex interplay of these structural features, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a predictive QSAR model for this compound analogues would involve several steps. First, a dataset of analogues with their corresponding measured biological activities would be required. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the biological activity. nih.govnih.gov For instance, a hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by the statistical analysis. Such a model, once validated, can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. mdpi.com The success of a QSAR model is highly dependent on the quality and diversity of the initial dataset and the appropriate selection of molecular descriptors. nih.govnih.gov

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a crucial step in rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, the elucidation of a specific pharmacophore model is contingent on the availability of a set of active and inactive analogues. In the absence of such data, a validated pharmacophore model cannot be constructed.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is similarly hampered. Without a known target and a series of active compounds, the design of new, more potent analogues of this compound remains a theoretical exercise.

Conformation-Activity Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Understanding the relationship between a compound's conformation and its activity is a key aspect of medicinal chemistry.

Role of Molecular Conformation in Target Binding

The specific conformation that this compound adopts when binding to a biological target is unknown, as no such interactions have been reported in the scientific literature. The rotational freedom around the single bonds in the molecule, particularly the bond connecting the benzamidine core to the 3-chloro-p-tolyl group, would allow for a range of possible conformations. The preferred binding conformation would be the one that maximizes favorable interactions with the target's binding site. However, without experimental data from techniques such as X-ray crystallography or NMR spectroscopy of a ligand-target complex, any discussion of the bioactive conformation remains speculative.

Analysis of Intramolecular Interactions and Their Effect on Activity

No Publicly Available Research Found for this compound

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research or data specifically detailing the chemical compound This compound . As a result, the requested article focusing on its future research directions and potential academic applications cannot be generated with scientifically accurate and verifiable information.

The extensive search included inquiries into the synthesis, biological evaluation, computational modeling, use as a chemical probe, and green chemistry aspects of this compound. However, these searches did not yield any specific studies, publications, or datasets for this particular molecule.

While research exists for structurally related compounds, such as other chloro-substituted benzamidine or benzamide (B126) derivatives, this information is not directly applicable to this compound. The precise substitution pattern of the chloro and p-tolyl groups on the benzamidine scaffold would confer unique chemical and biological properties that cannot be accurately extrapolated from related but distinct molecules.

Therefore, the following sections, as requested in the article outline, cannot be addressed due to the absence of foundational research on this compound:

Future Research Directions and Potential Academic Applications

Environmental and Green Chemistry Aspects of N-(3-Chloro-p-tolyl)benzamidine Synthesis

Without any established scientific findings for this compound, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be necessary to first synthesize and characterize this compound and then to explore its potential applications before a meaningful discussion of its future research directions could be undertaken.

Referenced Compounds

As no specific compounds could be discussed in the context of this compound, a table of mentioned compounds cannot be generated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(3-Chloro-p-tolyl)benzamidine?

- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoyl chloride with substituted aniline derivatives under basic conditions (e.g., triethylamine). Purification often employs reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to isolate the amidine product . For sustainable approaches, solvent-free cyclization of N-(2-haloaryl)benzamidine derivatives in water at elevated temperatures (100°C) can yield high-purity products while minimizing environmental impact .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving the Z/E isomerism and hydrogen-bonding networks in benzamidine derivatives, as demonstrated in studies of structurally analogous compounds . Complementarily, NMR spectroscopy (e.g., H and C) identifies proton environments and substituent effects, while ESI-MS confirms molecular ion peaks and non-covalent complexes .

Advanced Research Questions

Q. How can molecular interactions between this compound and biological targets be experimentally and computationally validated?

- Methodological Answer :

- Experimental : Use ESI-MS and H-NMR titration to detect 1:1 stoichiometry in ligand-receptor complexes. For example, Job plot analysis of chemical shifts in CPD-benzamidine systems confirms binding ratios .

- Computational : Apply polarizable force fields (e.g., AMOEBA) to calculate absolute binding free energies. Molecular dynamics simulations with explicit polarization improve accuracy in predicting binding affinities, as shown for benzamidine-trypsin systems .

Q. What strategies enhance the biological activity of benzamidine derivatives through structural modification?

- Methodological Answer :

- FXa Inhibition : Introduce isoxazoline or pyridinyl groups to the benzamidine core to improve potency. Structure-based optimization (e.g., SF303 derivatives) achieved nanomolar Ki values by enhancing hydrophobic interactions with Factor Xa .

- Anticancer Activity : Coordinate benzamidine ligands with transition metals (e.g., Ru(II)) to form tridentate complexes targeting cancer cell pathways. Such modifications alter redox properties and enhance cytotoxicity .

Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include disordered solvent molecules and Z/E isomer discrimination. Using SHELX programs (e.g., SHELXL), refine structures against high-resolution data (<1.0 Å) to resolve hydrogen-bonding networks. For twinned crystals, employ twin-law algorithms in SHELXL to improve R-factors .

Q. How can in silico and in vitro methods identify novel biological targets for this compound?

- Methodological Answer :

- In Silico : Perform molecular docking with serine protease active sites (e.g., trypsin, thrombin) using AutoDock Vina. Validate hits with free-energy perturbation (FEP) calculations .

- In Vitro : Screen against kinase or GPCR panels (e.g., MRGPRX1) using fluorescence polarization assays. Competitive binding studies with hyperpolarized NMR detect ligand displacement, as demonstrated for benzamidine analogs .

Q. What green chemistry approaches minimize waste in benzamidine synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.